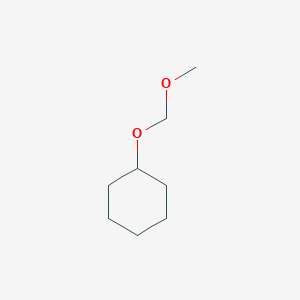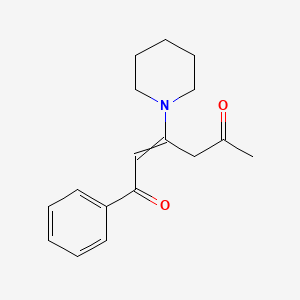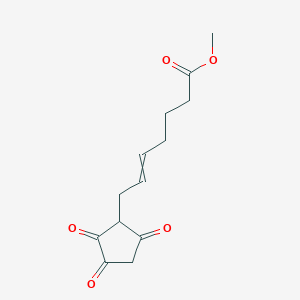
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate is an organic compound with the molecular formula C12H16O5 This compound features a cyclopentyl ring with three oxo groups and a heptenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate typically involves the reaction of a cyclopentane derivative with appropriate reagents to introduce the oxo groups. The heptenoate chain is then attached through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate exerts its effects involves interactions with specific molecular targets. The oxo groups and the heptenoate chain play crucial roles in binding to enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress responses and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-(2,3,4-trioxocyclopentyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclohexyl)hept-5-enoate
- Methyl 7-(2,3,5-trioxocyclopentyl)hex-5-enoate
Uniqueness
Methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate stands out due to its specific arrangement of oxo groups and the length of its heptenoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Número CAS |
42541-92-4 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
methyl 7-(2,3,5-trioxocyclopentyl)hept-5-enoate |
InChI |
InChI=1S/C13H16O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h2,4,9H,3,5-8H2,1H3 |
Clave InChI |
PAYHREWLKQHVQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC=CCC1C(=O)CC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
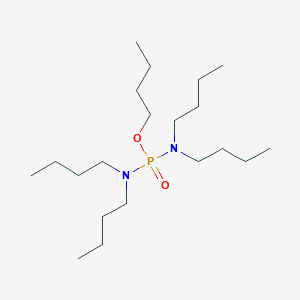
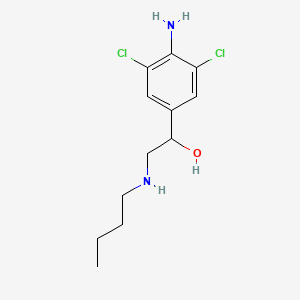

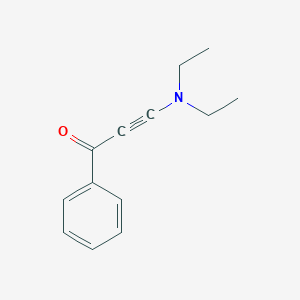
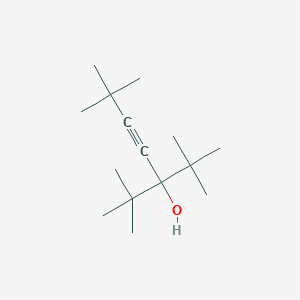
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)

![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
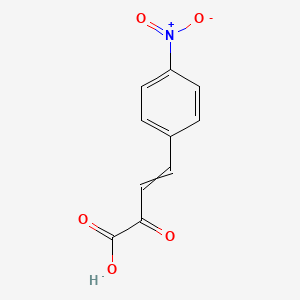
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
